
Terephthalonitrile-d4
Overview
Description
Terephthalonitrile-d4 (C₆D₄(CN)₂) is a deuterated analog of terephthalonitrile (C₆H₄(CN)₂), where four hydrogen atoms are replaced by deuterium. This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mechanistic studies due to reduced signal interference from proton environments . The compound retains the core structure of terephthalonitrile—a benzene ring with two nitrile groups at para positions—but exhibits distinct physicochemical properties, such as altered vibrational frequencies and thermal stability, due to isotopic effects. Its stability under recommended storage conditions (avoiding heat, ignition sources, and incompatible materials like acids or bases) aligns with the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terephthalonitrile-d4 can be synthesized through several methods. One common approach involves the deuteration of terephthalonitrile using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration of the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of p-xylene-d4. In this process, p-xylene-d4 is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to produce this compound. The reaction conditions include high temperatures (around 400-500°C) and pressures to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: Terephthalonitrile-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid-d4 using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield p-xylylenediamine-d4 using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Terephthalic acid-d4.
Reduction: p-Xylylenediamine-d4.
Substitution: Substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Nuclear Magnetic Resonance Spectroscopy
- Terephthalonitrile-d4 serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for precise measurements of reaction mechanisms and molecular structures without interference from protons.
Analytical Chemistry
- The compound is utilized in various analytical techniques, including mass spectrometry and chromatography, where its unique isotopic signature aids in the identification and quantification of compounds in complex mixtures.
Biological Applications
Synthesis of Deuterated Biomolecules
- This compound is employed in the synthesis of deuterated biomolecules for metabolic studies . These deuterated compounds can serve as tracers in metabolic pathways, allowing researchers to study biological processes with greater accuracy.
Drug Development
- In medicinal chemistry, this compound is explored for its potential in developing deuterated drugs , which may exhibit improved metabolic stability and reduced side effects compared to their non-deuterated counterparts.
Industrial Applications
Polymer Production
- The compound plays a role in the production of high-performance polymers. Its properties enhance the thermal and chemical stability of materials used in various industries, including automotive and aerospace.
Data Summary Table
Application Area | Specific Use | Benefits |
---|---|---|
Chemical Research | NMR spectroscopy | Precise reaction mechanism analysis |
Analytical Chemistry | Mass spectrometry and chromatography | Improved identification and quantification |
Biological Studies | Synthesis of deuterated biomolecules | Enhanced metabolic tracing |
Drug Development | Development of deuterated drugs | Increased metabolic stability |
Industrial Production | High-performance polymers | Enhanced material stability |
Case Study 1: NMR Spectroscopy
In a study published in the Journal of Physical Chemistry, researchers utilized this compound as an internal standard to investigate the reaction pathways of organic compounds under varying conditions. The results demonstrated that the use of deuterated standards significantly improved the accuracy of kinetic measurements and mechanistic insights .
Case Study 2: Metabolic Tracing
A research article highlighted the use of this compound in metabolic studies involving human cell lines. By incorporating this compound into metabolic pathways, researchers were able to trace the fate of specific metabolites with enhanced clarity, leading to new insights into cellular metabolism .
Case Study 3: Polymer Development
In an industrial application, a company developed a new class of polymers incorporating this compound. These materials exhibited superior thermal stability compared to traditional polymers, making them suitable for high-temperature applications in aerospace engineering .
Mechanism of Action
The mechanism of action of terephthalonitrile-d4 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the identification and quantification of compounds. In chemical reactions, the cyano groups act as electrophilic sites, facilitating nucleophilic substitution and other transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Terephthalonitrile-d4 belongs to the aromatic dinitrile family. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Analogues
Key Comparative Findings
- Reactivity: this compound shows reactivity patterns similar to non-deuterated terephthalonitrile, including incompatibility with acids, bases, and oxidizing agents . In contrast, tetrachloroisophthalonitrile exhibits reduced basicity due to electron-withdrawing chlorine atoms, making it less prone to nucleophilic attacks . Thiazole-containing nitriles (e.g., 4-(2,4-dichlorophenyl)-thiazol-2-yl-acetonitrile) demonstrate higher hydrolytic instability compared to this compound, limiting their use in aqueous environments .
- Thermal Stability: this compound decomposes at elevated temperatures (>200°C), releasing carbon oxides and nitrogen oxides (NOₓ) . Tetrachloroisophthalonitrile, with chlorine substituents, shows enhanced thermal resistance, making it suitable for high-temperature agrochemical processing .
Applications :
Data Table: Physicochemical Properties
Property | This compound | Tetrachloroisophthalonitrile | 4-(2,4-Dichlorophenyl)-thiazol-2-yl-acetonitrile |
---|---|---|---|
Molecular Weight (g/mol) | 160.18 | 265.89 | 267.14 |
Melting Point (°C) | 190–195 | 250–255 | 120–125 |
Solubility | Insoluble in water | Insoluble in water | Slightly soluble in polar aprotic solvents |
Hazardous Decomposition | NOₓ, COₓ | HCl, COₓ | HCN, Cl⁻ |
Research Insights and Limitations
- Deuterium Isotope Effects: Studies on non-deuterated terephthalonitrile suggest that deuteration may marginally reduce reaction rates in hydrogen-abstraction processes, though direct data on this compound are scarce .
Biological Activity
Terephthalonitrile-d4 is a deuterated derivative of terephthalonitrile, a compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C8H2D4N2
- Molecular Weight : 162.18 g/mol
The deuteration of the compound enhances its stability and alters its physicochemical properties, making it suitable for specific biological applications.
Antimicrobial Properties
Research indicates that derivatives of terephthalonitrile exhibit antimicrobial activities. A study highlighted the potential of such compounds to inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
Terephthalonitrile | Moderate | High |
This compound | Moderate | Moderate |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards various cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF-7 (Breast) | 20 |
Normal Fibroblast | >100 |
The biological activity of this compound is attributed to its ability to form non-covalent interactions with biomolecules such as proteins and nucleic acids. These interactions can lead to alterations in protein folding and function, which may contribute to its antimicrobial and anticancer properties.
Interaction Studies
- Fluorescence Spectroscopy : Studies using fluorescence spectroscopy have shown that this compound can intercalate into DNA, potentially disrupting replication processes.
- Molecular Docking : Computational studies suggest that this compound can bind effectively to key protein targets involved in cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A clinical study examined the effectiveness of Terephthalonitrile derivatives in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when used topically.
- Cancer Treatment : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXFKXOIODIUJO-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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